4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
“4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a compound that contains an isoxazole ring . Isoxazole derivatives have been found to have a wide range of biological activities and therapeutic potential . The empirical formula of the compound is C11H12N2O2 and it has a molecular weight of 204.23 .
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research highlights the potential application of fluoro-methoxyphenyl compounds in the development of diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Development of Fluorine-18-labeled 5-HT1A Antagonists
Another study synthesized fluorinated derivatives of WAY 100635, including compounds with fluoro-benzamide structures, for use as PET imaging agents to assess dynamic changes in serotonin levels. This research underscores the importance of such compounds in creating imaging tools for studying neurotransmitter systems (Lang et al., 1999).
Antimicrobial Applications
Research on 5-arylidene derivatives, which bear a fluorine atom in the benzoyl group, demonstrated potent antimicrobial activities against various bacterial and fungal strains. This suggests the potential of fluoro-benzamide compounds in developing new antimicrobial agents (Desai et al., 2013).
Inhibitors for Alzheimer's Disease
A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds with methoxybenzoyl groups, showed potent selectivity against histone deacetylase 6 (HDAC6), reducing the level of tau protein phosphorylation and aggregation. This indicates the role of such compounds in developing treatments for Alzheimer's disease (Lee et al., 2018).
Sigma2 Receptor Imaging
Fluorine-containing benzamide analogs were evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios. This highlights the application of fluorinated benzamides in cancer diagnostics (Tu et al., 2007).
Future Directions
Isoxazole derivatives, including “4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, have potential therapeutic utility due to their wide range of biological activities . Future research could focus on further exploring these properties and developing clinically viable drugs based on these compounds .
Mechanism of Action
Target of Action
The compound “4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” belongs to the family of isoxazole derivatives . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific compound and its substitutions . The compound’s interaction with its targets can lead to various changes, such as inhibition or activation of certain biochemical processes.
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways due to their wide range of biological activities The affected pathways and their downstream effects can vary greatly depending on the specific compound and its targets
Result of Action
The molecular and cellular effects of a compound’s action can vary greatly depending on its targets and mode of action. Isoxazole derivatives have been reported to have various effects due to their wide range of biological activities . .
Properties
IUPAC Name |
4-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-12(5-9-16)17-10-15(21-24-17)11-20-18(22)13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJOJFENXWHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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